![molecular formula C6H12O4 B13324209 Hydroxyacetonedimmer](/img/structure/B13324209.png)
Hydroxyacetonedimmer
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Overview
Description
Hydroxyacetonedimmer, also known as acetol, is an organic chemical with the formula CH₃C(O)CH₂OH. It consists of a primary alcohol substituent on acetone and is classified as an α-hydroxyketone, also called a ketol. It is the simplest hydroxy ketone structure and appears as a colorless, distillable liquid .
Preparation Methods
Hydroxyacetonedimmer is produced commercially by the dehydration of glycerol . It can also be synthesized on a laboratory scale by a substitution reaction on bromoacetone . The compound undergoes rapid polymerization, including forming a hemiacetal cyclic dimer . Under alkaline conditions, it undergoes a rapid aldol condensation .
Chemical Reactions Analysis
Hydroxyacetonedimmer undergoes various chemical reactions:
Oxidation: It can be oxidized to form other compounds with various aromas.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of bromoacetone.
Polymerization: It rapidly polymerizes to form a hemiacetal cyclic dimer. Common reagents used in these reactions include bromoacetone and alkaline conditions.
Scientific Research Applications
Dihydroxyacetone (DHA) is a major byproduct of e-cigarette combustion and the active ingredient in sunless tanning products . Its dimer, 1,3-Dihydroxyacetone dimer, has a wide range of applications in scientific research.
Scientific Research Applications
Chemistry DHA dimer is used as a building block in organic synthesis and as a reagent in three-carbon nucleophilic or electrophilic components in various reactions.
Biology It serves as a substrate for galactose oxidase and is involved in the synthesis of lactic acid in the presence of aluminum salts as catalysts. Isotopically labeled DHA has been used to study its incorporation in the glycolytic and glycogenesis pathways .
Medicine It is used in the formulation of sunless tanning products due to its ability to react with amino acids in the skin to produce a brown color. DHA does not appear to penetrate beyond the stratum corneum, or dead skin surface layer . However, tests performed revealed that much of the Dihydroxyacetone applied to skin actually ended up in the living layers of skin . Research has shown that Dihydroxyacetone induces stress response gene expression and signaling in reconstructed human epidermis and cultured keratinocytes .
Industry It is used as a catalytic agent and petrochemical additive.
Production of DHA
DHA is currently obtained from glycerol through microbial fermentation . The supply and production from glycerol will rapidly expand and diversify, with important global health benefits . The oxidant‐free electrocatalytic oxidation of glycerol over new and highly stable electrodes and the aerobic photooxidation driven by solar light are ideally suited for industrialization .
Mechanism of Action
Hydroxyacetonedimmer exerts its effects through various molecular targets and pathways. In glycolysis, it is transformed into dihydroxyacetone phosphate by triokinase in erythrocytes . This compound is involved in maintaining 2,3-diphosphoglycerate levels during blood storage . Additionally, it acts as a sunscreening agent in combination with naphthoquinones .
Comparison with Similar Compounds
Hydroxyacetonedimmer can be compared with other similar compounds such as dihydroxyacetone and glyceraldehyde:
Dihydroxyacetone: This compound is also a ketotriose and is used as a self-tanning agent in cosmetic formulations.
Glyceraldehyde: Another simple carbohydrate, glyceraldehyde, is involved in various metabolic pathways and has similar reactivity to this compound.
This compound is unique due to its rapid polymerization and ability to form aromatic compounds, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C6H12O4/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3 |
InChI Key |
OUXLQYMCJSLBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)O)O |
Origin of Product |
United States |
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